molecular formula C16H19N3O6S B5222129 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5222129
M. Wt: 381.4 g/mol
InChI Key: LLBKFDZBMCRZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-11-9-15(18-25-11)17-16(20)12-3-4-13(23-2)14(10-12)26(21,22)19-5-7-24-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBKFDZBMCRZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-methyl-1,2-oxazole-3-amine to form the benzamide.

    Introduction of the Morpholine Group: The benzamide is then reacted with morpholine in the presence of a suitable base, such as triethylamine, to introduce the morpholine group.

    Sulfonylation: Finally, the compound is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases due to its unique chemical structure.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.